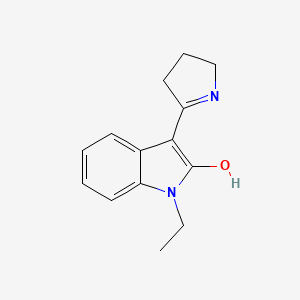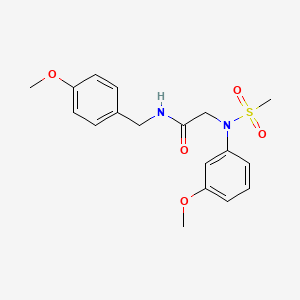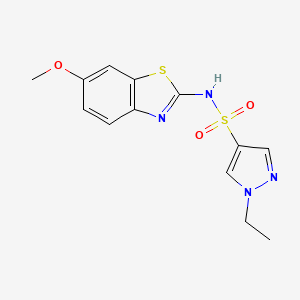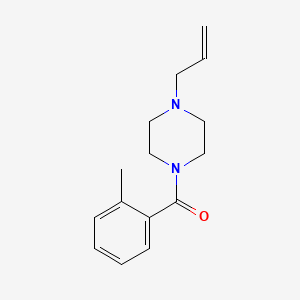
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as EPI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Aplicaciones Científicas De Investigación
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects, making it a potential treatment for cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been studied for its neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work through multiple pathways. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of STAT3, a transcription factor involved in the development of cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to increase the expression of antioxidant enzymes in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low molecular weight, which allows for easy penetration of cell membranes. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in vivo.
Métodos De Síntesis
The synthesis of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylindole with pyrrolidine in the presence of a catalyst. This reaction produces 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid with a melting point of 152-154°C. The purity of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved through recrystallization.
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-ethylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-8-4-3-6-10(12)13(14(16)17)11-7-5-9-15-11/h3-4,6,8,17H,2,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVIMMVXFJGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)

![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)

